1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
CAS No.:
Cat. No.: VC9757957
Molecular Formula: C18H20F2N2O2S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine -](/images/structure/VC9757957.png)
Specification
Molecular Formula | C18H20F2N2O2S |
---|---|
Molecular Weight | 366.4 g/mol |
IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
Standard InChI | InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 |
Standard InChI Key | BKFHBJNRNDNFJP-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is defined by three key components: a piperazine core, a bis(4-fluorophenyl)methyl substituent at the 1-position, and a methylsulfonyl group at the 4-position. The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the nitrogen atoms and adjacent substituents . Fluorine atoms on the aromatic rings introduce electronegativity, enhancing the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding with biological targets .
The methylsulfonyl group (-SO₂CH₃) contributes to the molecule’s polarity and solubility profile, while also serving as a hydrogen bond acceptor. Computational studies suggest that this group induces a partial positive charge on the adjacent piperazine nitrogen, potentially enhancing its binding affinity to enzymes such as acetylcholinesterase (AChE) . Spectroscopic data (¹H NMR, ¹³C NMR) for analogous compounds reveal distinct chemical shifts for the piperazine protons (δ 2.5–3.5 ppm) and sulfonyl-attached methyl groups (δ 3.1–3.3 ppm) .
Table 1: Key Structural Parameters of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₀F₂N₂O₂S |
Molar Mass | 394.44 g/mol |
Piperazine Conformation | Chair |
Fluorine Substituents | 4-positions on phenyl rings |
Sulfonyl Group pKa | ~1.5 (strongly acidic) |
Synthetic Routes and Optimization
The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine typically proceeds via a multi-step sequence involving nucleophilic substitution and sulfonylation reactions. A common approach begins with the preparation of 1-[bis(4-fluorophenyl)methyl]piperazine, followed by sulfonylation using methylsulfonyl chloride .
Step 1: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine
Bis(4-fluorophenyl)methanol is reacted with thionyl chloride to generate the corresponding chlorides, which subsequently undergo nucleophilic attack by piperazine in the presence of a base such as potassium carbonate. This step achieves yields of 70–85% under optimized conditions .
Step 2: Sulfonylation at the 4-Position
The intermediate piperazine derivative is treated with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane), often with triethylamine as a base to scavenge HCl. Reaction temperatures of 0–25°C prevent side reactions, yielding the final product at 65–75% purity, which is further refined via recrystallization .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Bis(4-fluorophenyl)methanol, SOCl₂, DCM, 0°C; then piperazine, K₂CO₃, DMF, 80°C | 78 |
2 | 1-[bis(4-fluorophenyl)methyl]piperazine, CH₃SO₂Cl, Et₃N, DCM, 25°C | 68 |
Pharmacological Activity and Mechanisms
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine demonstrate notable AChE inhibitory activity, a property critical for Alzheimer’s disease therapeutics. In vitro assays using electric eel AChE revealed IC₅₀ values ranging from 12–45 μM, comparable to the reference drug neostigmine (IC₅₀ = 8 μM) . Molecular docking studies suggest that the bis(4-fluorophenyl) group occupies the enzyme’s peripheral anionic site, while the sulfonyl moiety interacts with the catalytic triad (Ser200, His440, Glu327) via hydrogen bonding .
Antimicrobial Efficacy
Structural analogs featuring sulfonylpiperazine motifs exhibit broad-spectrum antimicrobial activity. For instance, compounds with para-substituted aryl sulfonyl groups (e.g., 8j, 8k) showed minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin (MIC = 16 μg/mL) . The fluorine atoms likely enhance membrane permeability, while the sulfonyl group disrupts bacterial cell wall synthesis .
Table 3: Biological Activity of Selected Analogs
Compound | AChE IC₅₀ (μM) | MIC S. aureus (μg/mL) |
---|---|---|
Target Compound | 28 | 6 |
Neostigmine | 8 | - |
8j (4-NO₂-C₆H₄-SO₂-) | - | 4 |
Ampicillin | - | 16 |
Applications in Drug Discovery
The dual functionality of the bis(4-fluorophenyl)methyl and methylsulfonyl groups positions this compound as a versatile scaffold for CNS-targeted therapeutics. Structural modifications, such as replacing the methylsulfonyl group with heterocyclic sulfonamides, could enhance blood-brain barrier permeability . Furthermore, its antimicrobial efficacy supports repurposing for multidrug-resistant infections, particularly in combination therapies .
Future Directions and Challenges
While preliminary data are promising, critical gaps remain:
-
Toxicological Profiles: Acute and chronic toxicity studies in mammalian models are needed to establish safety margins.
-
Bioavailability Optimization: Prodrug strategies or nanoparticle formulations may address poor aqueous solubility (<0.1 mg/mL).
-
Target Specificity: Off-target effects on other sulfonylurea receptors (e.g., SUR1) require investigation to mitigate adverse metabolic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume